molecular formula C14H16N4O2 B2862116 1-{5-hydroxy-5-methyl-7-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one CAS No. 1212231-80-5

1-{5-hydroxy-5-methyl-7-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one

Cat. No.: B2862116
CAS No.: 1212231-80-5
M. Wt: 272.308
InChI Key: MBLDMKSKLGOJNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{5-hydroxy-5-methyl-7-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one is a triazolopyrimidine derivative characterized by a hydroxyl group at position 5, a methyl group at position 5, a phenyl substituent at position 7, and an acetyl group at position 5. This compound belongs to a class of nitrogen-rich heterocycles known for diverse pharmacological and material science applications due to their structural rigidity, hydrogen-bonding capacity, and electronic properties . Its synthesis likely involves cyclocondensation reactions between 1,3-diketones and 3-amino-1,2,4-triazoles, similar to protocols for related triazolopyrimidines . The presence of both hydroxyl and acetyl groups may enhance solubility and intermolecular interactions, making it a candidate for biological activity studies.

Properties

IUPAC Name

1-(5-hydroxy-5-methyl-7-phenyl-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-9(19)11-12(10-6-4-3-5-7-10)18-13(15-8-16-18)17-14(11,2)20/h3-8,11-12,20H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLDMKSKLGOJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(N2C(=NC=N2)NC1(C)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{5-hydroxy-5-methyl-7-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the pyrimidine ring: This step involves the fusion of the triazole ring with a pyrimidine ring, often using a condensation reaction.

    Functional group modifications: The hydroxy, methyl, and phenyl groups are introduced through various substitution reactions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-{5-hydroxy-5-methyl-7-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one undergoes several types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or to alter the triazole or pyrimidine rings.

    Substitution: Various substitution reactions can occur at the phenyl or methyl groups, introducing different functional groups.

    Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions .

Scientific Research Applications

1-{5-hydroxy-5-methyl-7-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-{5-hydroxy-5-methyl-7-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biological pathways. The hydroxy and phenyl groups play a crucial role in these interactions, allowing the compound to form hydrogen bonds and hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substitutional Differences

Key structural analogs and their substituent variations are summarized below:

Compound Name Substituents (Positions) Key Features
Target Compound : 1-{5-hydroxy-5-methyl-7-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one 5-OH, 5-Me, 7-Ph, 6-COMe Enhanced polarity (OH, COMe); potential for H-bonding and metabolic stability.
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (Compound 2, ) 5-Ph, 7-OH Lacks methyl and acetyl groups; simpler structure with lower molecular weight.
5,7-Dimethyl-1-{4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one (CAS 1638642-95-1, ) 5-Me, 7-Me, 6-COMe Increased lipophilicity; absence of hydroxyl group reduces solubility.
7-Phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one (CAS 34102-81-3, ) 7-Ph, 5-ketone Ketone at position 5 alters electronic properties; no methyl or acetyl groups.
1-{4-[(5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}ethanone () 5-Me, 7-NHPh, 4-COMe Amino-linked phenyl group introduces planar aromaticity; distinct pharmacokinetics.

Physicochemical and Pharmacological Properties

  • Hydrophilicity : The target compound’s hydroxyl and acetyl groups confer higher aqueous solubility compared to the dimethyl analog (CAS 1638642-95-1) and the ketone-containing derivative (CAS 34102-81-3) .
  • Metabolic Stability : The 5-methyl group may reduce oxidative metabolism, as seen in related triazolopyrimidines .

Biological Activity

The compound 1-{5-hydroxy-5-methyl-7-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one is a member of the triazolopyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C15H16N4O2
  • Molecular Weight : 284.32 g/mol
  • CAS Number : Not available in the current literature

The compound features a triazolo-pyrimidine core, which is known for its diverse biological activities.

  • Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. The triazole moiety is particularly noted for its ability to inhibit fungal growth by disrupting cell membrane synthesis.
  • Anticancer Properties : Studies have shown that derivatives of triazolopyrimidines can induce apoptosis in cancer cells through the activation of caspases and modulation of various signaling pathways such as the PI3K/Akt pathway.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, thus reducing inflammation in various models.

Pharmacological Effects

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial and fungal growth
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction in cytokine levels

Case Studies

  • Antimicrobial Study : A study conducted on derivatives of triazolopyrimidine revealed that compounds similar to this compound showed potent activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both organisms.
  • Cancer Cell Line Research : In vitro studies using human breast cancer cell lines demonstrated that the compound could significantly reduce cell viability at concentrations above 10 µM. Mechanistic studies indicated involvement of the mitochondrial pathway of apoptosis.
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels compared to control groups.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-{5-hydroxy-5-methyl-7-phenyl-triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one, and how do reaction conditions influence yield and purity?

  • Answer : The compound can be synthesized via cyclocondensation of hydrazinyl derivatives with orthoesters or electrophiles. A one-pot multicomponent reaction using 5-amino-1-phenyl-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate in ethanol with APTS (3-Aminopropyltriethoxysilane) as a catalyst is efficient . Molten-state TMDP (Tetramethylenediamine phosphate) in ethanol/water (1:1 v/v) is another method, but TMDP's high toxicity requires stringent safety protocols . Yield optimization depends on solvent polarity, temperature (typically 80–100°C), and catalyst loading (5–10 mol%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (400 MHz) confirm regiochemistry and substituent positions. For example, the ethanone carbonyl signal appears at ~200 ppm in 13C^{13}\text{C} NMR .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 329.12 for C16_{16}H17_{17}N5_5O2_2) .
  • TLC and Melting Point : Silica gel TLC (ethyl acetate/hexane) monitors reaction progress, while melting point analysis (Büchi B-545 apparatus) assesses purity .

Q. How do substituents (e.g., hydroxy, methyl, phenyl) influence the compound's physicochemical properties?

  • Answer :

  • Hydroxy Group : Enhances hydrogen-bonding capacity, improving solubility in polar solvents (e.g., DMSO) and potential bioactivity via interactions with enzymes .
  • Methyl Group : Increases lipophilicity (logP ~2.5), favoring membrane permeability in biological assays .
  • Phenyl Ring : Contributes to π-π stacking interactions in crystal packing, as seen in X-ray diffraction studies of analogous triazolopyrimidines .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for triazolopyrimidine derivatives?

  • Answer : Discrepancies arise from catalyst choice (e.g., APTS vs. TMDP) and solvent systems. For reproducibility:

  • Validate reaction progress via in-situ FTIR to track carbonyl group formation .
  • Compare yields under inert (N2_2) vs. ambient atmospheres; oxygen-sensitive intermediates may degrade in air .
  • Use DoE (Design of Experiments) to optimize variables like temperature and solvent ratios .

Q. How can computational methods predict the compound's biological targets and mechanism of action?

  • Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR) or viral polymerases. The triazole ring shows affinity for ATP-binding pockets (docking scores ≤−8.0 kcal/mol) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC50_{50} values. For example, electron-withdrawing groups enhance activity against E. coli (MIC 8 µg/mL) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Answer :

  • Side Reactions : At >10 g scale, dimerization via Michael addition occurs. Mitigate by slow reagent addition and <60°C conditions .
  • Purification : Column chromatography is impractical for large batches. Switch to recrystallization (ethanol/water) or centrifugal partition chromatography .
  • Chiral Purity : Use chiral HPLC (Chiralpak IA column) to monitor enantiomeric excess if asymmetric synthesis is attempted .

Q. How do structural modifications (e.g., replacing phenyl with chlorophenyl) alter bioactivity?

  • Answer :

  • Chlorophenyl Analogues : Increase logP by ~0.5 units, enhancing blood-brain barrier penetration in rodent models .
  • Methoxy Substitution : Reduces cytotoxicity (HeLa cell IC50_{50} from 12 µM to >50 µM) but improves solubility .
  • Ethyl vs. Methyl : Ethyl groups at position 7 improve metabolic stability (t1/2_{1/2} in liver microsomes: 45 min vs. 22 min for methyl) .

Methodological Recommendations

Q. What protocols ensure reproducibility in biological assays involving this compound?

  • Answer :

  • Cell-Based Assays : Use standardized cell lines (e.g., HepG2 for hepatotoxicity) with 10% FBS in DMEM. Pre-treat cells with 1 µM compound for 24–48 hours .
  • Enzyme Inhibition : Measure IC50_{50} against purified acetylcholinesterase (Ellman’s method) with 0.5 mM substrate and 10% DMSO as co-solvent .
  • In Vivo Studies : Administer 10 mg/kg (oral) in 0.5% carboxymethylcellulose; monitor plasma levels via LC-MS/MS .

Q. How to address discrepancies in spectral data across studies?

  • Answer :

  • NMR Referencing : Calibrate using TMS (δ = 0 ppm) or residual solvent peaks (e.g., DMSO-d6_6 at 2.50 ppm) .
  • Batch Variability : Test 3 independent synthetic batches; report mean ± SD for melting points and NMR shifts .
  • Cross-Validation : Compare IR spectra with PubChem entries (CID 135632423) for functional group consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.